Physicochemical Property Head-to-Head: Target Compound vs. Teriflunomide (A77 1726)
2-Cyano-3-hydroxy-N-methylbut-2-enamide exhibits a markedly lower computed logP (0.48) and polar surface area (PSA 73.12 Ų) compared with its closest clinical analog, teriflunomide (2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide; MW 270.21 g/mol, calculated logP >2.5, PSA ~73 Ų but larger hydrophobic surface) . This ~2-log unit reduction in lipophilicity translates to distinct aqueous solubility and membrane permeability profiles, critical for applications where high aqueous solubility or minimal passive permeability is required. The target compound also differs from larger N-biphenyl DHODH inhibitors (e.g., (2Z)-N-biphenyl-4-yl-2-cyano-3-hydroxybut-2-enamide) with even higher logP values (>4) and substantially greater molecular weight, reinforcing the unique property space of the N-methyl analog.
| Evidence Dimension | Lipophilicity (computed logP) and molecular weight |
|---|---|
| Target Compound Data | logP 0.48; MW 140.14 g/mol; PSA 73.12 Ų |
| Comparator Or Baseline | Teriflunomide (A77 1726): MW 270.21 g/mol; calculated logP >2.5; PSA ~73 Ų (but larger non-polar surface). N-Biphenyl analog: MW >290 g/mol; logP >4 |
| Quantified Difference | logP reduction of ≥2 log units vs. teriflunomide; ≥3.5 log units vs. N-biphenyl analog; MW reduction of ~130 g/mol vs. teriflunomide |
| Conditions | Computed logP from Chemsrc database; comparative values from DrugBank/ChEMBL for teriflunomide and analogs |
Why This Matters
A >2 log unit difference in logP directly impacts solubility, permeability, and non-specific binding, making the N-methyl compound the preferred choice when a low-lipophilicity cyanoenamide scaffold is desired for aqueous-compatible assay conditions or as a polar reference compound.
